![molecular formula C12H12ClN3O3S B3727919 3-chloro-5-ethoxy-4-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B3727919.png)
3-chloro-5-ethoxy-4-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
Description
“3-chloro-5-ethoxy-4-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone” is an organic compound. The compound is a derivative of thiazolidine , a five-membered heterocyclic compound containing sulfur and nitrogen . The presence of sulfur enhances their pharmacological properties . The compound also contains a hydrazone group, which is a class of organic compounds characterized by the presence of an N-N double bond.
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It contains a benzaldehyde core substituted with a chloro group at the 3rd position, an ethoxy group at the 5th position, and a hydroxy group at the 4th position . Attached to the benzaldehyde is a thiazolidine ring with a hydrazone group .Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
(2Z)-2-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S/c1-2-19-9-4-7(3-8(13)11(9)18)5-14-16-12-15-10(17)6-20-12/h3-5,18H,2,6H2,1H3,(H,15,16,17)/b14-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKFVFOAZTXWGA-LHHJGKSTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NN=C2NC(=O)CS2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/N=C\2/NC(=O)CS2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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